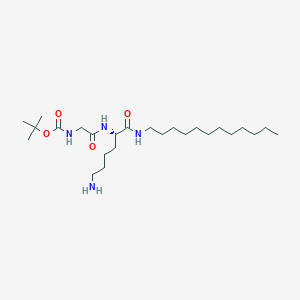
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide: is a chemical compound that belongs to the class of N-protected amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide typically involves the protection of the amino group of lysine with a Boc group, followed by the coupling of the protected lysine with glycine and dodecylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids and protecting groups under controlled conditions, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Deprotected Lysine Derivatives: Resulting from the removal of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is used in peptide synthesis as a protected amino acid derivative. It facilitates the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of amino acid modifications on protein function .
Medicine: Its ability to protect amino groups makes it useful in the synthesis of peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of functionalized polymers and surfactants .
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amino groups . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)-L-proline: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-N’-methylethylenediamine: A Boc-protected diamine used in organic synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is unique due to its combination of a Boc-protected lysine with glycine and dodecylamine. This structure provides specific properties, such as enhanced solubility and stability, making it suitable for specialized applications in peptide synthesis and drug development .
Eigenschaften
CAS-Nummer |
562870-05-7 |
|---|---|
Molekularformel |
C25H50N4O4 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[(2S)-6-amino-1-(dodecylamino)-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C25H50N4O4/c1-5-6-7-8-9-10-11-12-13-16-19-27-23(31)21(17-14-15-18-26)29-22(30)20-28-24(32)33-25(2,3)4/h21H,5-20,26H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 |
InChI-Schlüssel |
DCNXVATYQWIIEZ-NRFANRHFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


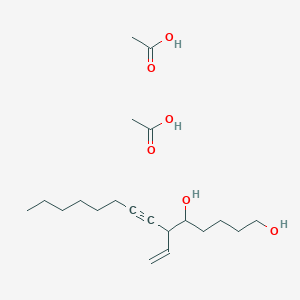

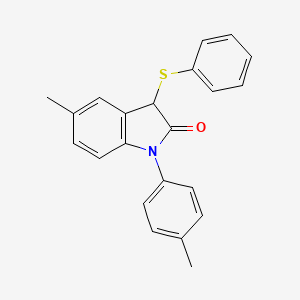

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)

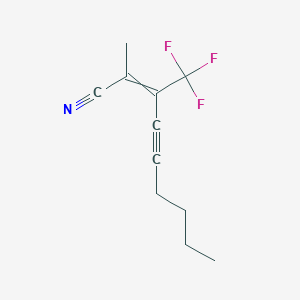

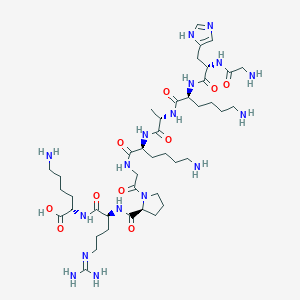
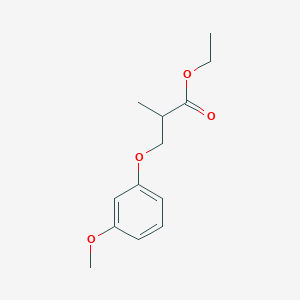
![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
